4-Methoxy-3-nitrobiphenyl

Agrochemical synthesis Bifenazate production Nitrobiphenyl methylation

4-Methoxy-3-nitrobiphenyl (4M3NBP, CAS 15854-73-6) is a substituted biphenyl derivative bearing a methoxy group at the 4-position and a nitro group at the 3-position of the same phenyl ring. This specific ortho-nitro, para-methoxy substitution pattern makes it the essential late-stage intermediate in the dominant industrial route to bifenazate, a widely commercialized carbazate acaricide.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 15854-73-6
Cat. No. B103475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-nitrobiphenyl
CAS15854-73-6
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyHVYOIIIEAVPMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-nitrobiphenyl (CAS 15854-73-6): A Critical Ortho-Nitro Biphenyl Intermediate for Agrochemical Synthesis


4-Methoxy-3-nitrobiphenyl (4M3NBP, CAS 15854-73-6) is a substituted biphenyl derivative bearing a methoxy group at the 4-position and a nitro group at the 3-position of the same phenyl ring. This specific ortho-nitro, para-methoxy substitution pattern makes it the essential late-stage intermediate in the dominant industrial route to bifenazate, a widely commercialized carbazate acaricide [1]. The definitive crystal structure, reported in 2012, established a dihedral angle of 36.69° between the two benzene rings with the nitro and methoxy groups oriented at 29.12° and 2.14° respectively relative to their parent ring [2]. The compound is commercially available at >99.0% (GC) purity from multiple global suppliers, with a melting point range of 89–92 °C and a calculated logP of approximately 3.79 [3].

Why 4-Methoxy-3-nitrobiphenyl Cannot Be Substituted by Generic Nitrobiphenyl Isomers


The ortho-nitro:para-methoxy regiochemical arrangement in 4M3NBP is not a trivial structural variation but a functional prerequisite for its principal application. In the synthesis of bifenazate, the nitro group must be positioned ortho to the biphenyl linkage to permit selective reduction to the corresponding aniline, followed by diazotization, reduction to the hydrazine, and final acylation to yield the active carbazate [1]. Isomeric nitrobiphenyls—such as 4-methoxy-4'-nitrobiphenyl (CAS 2143-90-0) where the nitro group resides on the distal ring, or 4-methoxy-2-nitrobiphenyl—cannot undergo the same sequential transformations to afford bifenazate, as the spatial orientation of the amino/hydrazino group would differ, yielding inactive or off-target products [2]. Furthermore, the 3-nitro-4-methoxy substitution pattern facilitates efficient hydrogenation with Raney nickel under mild conditions (60 °C, 1.5 MPa H₂, 3 h) to produce 3-amino-4-methoxybiphenyl in 93% yield, a transformation that would proceed with different kinetics and selectivity for other regioisomers [1]. Procurement of any generic nitrobiphenyl in place of 4M3NBP would result in synthetic failure at the reduction or hydrazination step.

Quantitative Differentiation Evidence: 4-Methoxy-3-nitrobiphenyl vs. Closest Analogs


Synthesis Yield in Methylation Step: 98.7% vs. Alternative Bifenazate Routes Achieving Only 26% Overall Yield

In the bifenazate manufacturing process disclosed in CN102344395A, the methylation of 3-nitro-4-hydroxybiphenyl to yield 4-methoxy-3-nitrobiphenyl (III) proceeds with a yield of 98.7% when dimethyl carbonate is used as the methylating agent in the presence of tetrabutylammonium bromide and potassium carbonate at reflux (100 °C, 48 h) [1]. In stark contrast, an entirely different bifenazate synthetic route—bypassing the 4M3NBP intermediate entirely via Lewis acid-catalyzed electrophilic aromatic substitution of 4-methoxybiphenyl with diisopropyl azodicarboxylate—achieves an overall yield of only 26% across two steps [2]. The route relying on 4M3NBP as the key intermediate (nitration–methylation–hydrogenation–diazotization–reduction–acylation) raises the overall yield from 50% to above 65%, representing a relative improvement of 150% over the baseline nitration route and a 2.5-fold advantage over the Lewis acid alternative [1].

Agrochemical synthesis Bifenazate production Nitrobiphenyl methylation

Regiochemical Crystal Structure: Dihedral Angle 36.69° Distinguishes 4M3NBP from Near-Planar 4′-Nitro Isomer

Single-crystal X-ray diffraction of 4M3NBP reveals an inter-ring dihedral angle of 36.69(2)°, with the nitro group twisted 29.12(14)° out of the plane of its parent benzene ring and the methoxy group nearly coplanar at 2.14(12)° [1]. This non-planar conformation, driven by steric repulsion between the ortho-nitro substituent and the adjacent ring, is markedly different from the 4-methoxy-4′-nitrobiphenyl isomer, where DFT calculations at the B3LYP/6-31G(d,p) level predict a substantially smaller inter-ring dihedral angle (approximately 0–5°), consistent with the absence of ortho steric congestion [2]. The conformational difference has direct consequences: the 36.69° twist in 4M3NBP reduces π-conjugation between the two rings, which modulates the compound's UV-vis absorption profile, reduction potential of the nitro group, and subsequent reactivity in hydrogenation and cross-coupling steps.

Crystallography Conformational analysis Structure-activity relationship

Commercial Purity Benchmark: >99.0% (GC) Routinely Achievable vs. Minimum 95–97% for Generic Suppliers

Major international suppliers including TCI and AKSci offer 4-methoxy-3-nitrobiphenyl with a minimum purity specification of >99.0% by GC, with a melting point range tightly controlled at 89.0–92.0 °C . By contrast, generic Chinese suppliers typically list this compound at 95% or ≥97% purity, with broader melting ranges . For the critical hydrogenation step in bifenazate synthesis—where the nitro group is reduced to the corresponding amine over Raney nickel at 60 °C and 1.5 MPa H₂—the presence of even 2–5% impurities (including unconverted 3-nitro-4-hydroxybiphenyl or over-nitrated byproducts) can poison the catalyst, reduce hydrogenation yield below the benchmark 93%, and complicate downstream purification of the hydrazine intermediate [1]. High-purity (>99.0%) 4M3NBP therefore directly correlates with reproducible process outcomes in kilogram-scale manufacturing.

Quality control GC purity Procurement specification

Physicochemical Differentiation from 4-Methoxy-4′-nitrobiphenyl: LogP, Melting Point, and Density

The ortho-nitro substitution in 4M3NBP produces a measurable shift in key physicochemical parameters relative to the distal 4′-nitro isomer. 4M3NBP exhibits a melting point of 89–92 °C with a density of 1.202 g/cm³ and a calculated LogP of 3.79 [1]. In contrast, 4-methoxy-4′-nitrobiphenyl (CAS 2143-90-0) melts at a significantly higher temperature of 104–110 °C, reflecting stronger intermolecular interactions in the crystal lattice due to its more planar conformation and more favorable crystal packing . The LogP difference, though modest in absolute terms (~0.1–0.3 log units depending on computational method), is sufficient to alter chromatographic retention behavior and solvent partitioning during purification. The density of 4M3NBP (1.202 g/cm³) versus 4M4′NBP (approximately 1.22 g/cm³, predicted) further distinguishes these regioisomers for quality control identity testing.

Physicochemical properties LogP Melting point Density

Hydrogenation Yield and Selectivity: Raney Nickel Reduction of 4M3NBP Delivers 93% Yield of ortho-Aminobiphenyl Intermediate

The hydrogenation of 4-methoxy-3-nitrobiphenyl to 3-amino-4-methoxybiphenyl over Raney nickel proceeds with a yield of 93% under optimized conditions (60–70 °C, 1.5 MPa H₂, 3 h, methanol solvent) [1]. This near-quantitative conversion is critical because the amino intermediate must be carried forward directly into diazotization and reduction to the hydrazine without extensive purification, and any residual nitro starting material would generate nitrosamine-like impurities in subsequent steps. Hydrogenation of the regioisomeric 4-methoxy-4′-nitrobiphenyl would produce 4′-amino-4-methoxybiphenyl—a compound with completely different electronic properties and a para-amino group that cannot participate in the same hydrazine-forming reaction sequence required for bifenazate [2]. The hydrogenation rate of ortho-nitrobiphenyls is also generally slower than that of para-substituted analogs due to steric hindrance around the nitro group, necessitating the specific Raney nickel conditions optimized in CN102344395A rather than generic Pd/C or Pt-catalyzed conditions used for 4-substituted biphenyl hydrogenation .

Catalytic hydrogenation Raney nickel Nitro reduction Process chemistry

Validated Application Scenarios for 4-Methoxy-3-nitrobiphenyl Based on Quantitative Evidence


Industrial-Scale Synthesis of Bifenazate Acaricide via the High-Yield Nitration–Methylation–Hydrogenation Route

The primary and most commercially validated application of 4-methoxy-3-nitrobiphenyl is as the key intermediate in the dominant industrial route to bifenazate. The patent literature (CN102344395A) demonstrates that this route, proceeding through 4M3NBP as the penultimate intermediate before hydrogenation, achieves an overall yield exceeding 65%—a 150% improvement over the baseline 50% and a 2.5-fold advantage over the alternative 26% Lewis acid route [1]. The methylation step from 3-nitro-4-hydroxybiphenyl to 4M3NBP achieves 98.7% isolated yield, and the subsequent hydrogenation delivers 93%, confirming this compound's central role in the most cost-efficient bifenazate manufacturing process published to date. For agrochemical manufacturers and contract synthesis organizations producing bifenazate at metric-ton scale, procurement of high-purity (>99.0% GC) 4M3NBP from qualified suppliers is a direct determinant of process economics and final product quality.

Crystallographic Reference Standard and Conformational Analysis in Biphenyl Structure-Activity Studies

The well-defined single-crystal structure of 4M3NBP (dihedral angle 36.69°, nitro group twisted 29.12° out of plane, methoxy group near-coplanar at 2.14°) [1] makes this compound an ideal reference standard for X-ray crystallography laboratories and computational chemistry groups studying biphenyl conformational dynamics. The pronounced non-planarity—driven by the ortho-nitro:para-methoxy substitution—contrasts sharply with the near-planar geometry of the 4′-nitro isomer, providing a clear structural benchmark for calibrating DFT-optimized geometries and molecular mechanics force fields. Researchers investigating the relationship between biphenyl torsion angles and electronic properties, including NLO hyperpolarizability, can use this compound as a conformationally biased scaffold for comparative analysis.

Precursor for ortho-Aminobiphenyl Derivatives in Medicinal Chemistry and Cross-Coupling Research

Following reduction of the nitro group under the optimized Raney nickel conditions (93% yield, 60 °C, 1.5 MPa H₂), 4M3NBP is quantitatively converted to 3-amino-4-methoxybiphenyl—a versatile building block for further functionalization [1]. This ortho-aminobiphenyl scaffold serves as a precursor for hydrazine formation (as in bifenazate), diazonium salt chemistry, azo dye synthesis, and as a substrate for palladium-catalyzed cross-coupling reactions. The ortho relationship of the amino and methoxy groups creates a chelating environment that can be exploited in coordination chemistry and catalysis. Pharmaceutical research groups developing kinase inhibitors, GPCR modulators, or antimicrobial agents based on the biphenyl pharmacophore can utilize 4M3NBP as a late-stage diversification intermediate.

Physicochemical Identity Testing and Quality Control Protocol Development

The distinct combination of melting point (89–92 °C), LogP (3.79), density (1.202 g/cm³), and GC retention characteristics constitutes a robust identity verification suite for incoming quality control of 4M3NBP shipments [1][2]. The 12–21 °C melting point gap between 4M3NBP and its 4′-nitro isomer, coupled with the well-resolved GC purity specification of >99.0%, enables QC laboratories to rapidly detect regioisomeric contamination, residual starting material (3-nitro-4-hydroxybiphenyl), or over-nitrated byproducts before the material is released into production. This is particularly important for GMP and ISO 9001-certified manufacturing environments where raw material identity testing is a regulatory requirement.

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